1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bicyclic, pyrazole, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the pyrazole groups through condensation reactions. The final steps often involve cyclization and functional group modifications to achieve the desired pyrrolone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(1-BICYCLO[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar compounds to 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE might include other bicyclic compounds, pyrazole derivatives, and pyrrolone-containing molecules. These compounds can be compared based on their structural features, reactivity, and applications. The uniqueness of this compound lies in its specific combination of bicyclic, pyrazole, and pyrrolone moieties, which may confer unique properties and reactivity patterns.
Properties
Molecular Formula |
C25H33N5O3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4E)-1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-(1,5-dimethylpyrazol-4-yl)-4-[hydroxy-(1,3,5-trimethylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H33N5O3/c1-12-20(15(4)29(6)27-12)23(31)21-22(19-11-26-28(5)13(19)2)30(25(33)24(21)32)14(3)18-10-16-7-8-17(18)9-16/h11,14,16-18,22,31H,7-10H2,1-6H3/b23-21+ |
InChI Key |
OOHKIVXECWDFRL-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)C2/C(=C(/C3=C(N(N=C3C)C)C)\O)/C(=O)C(=O)N2C(C)C4CC5CCC4C5 |
Canonical SMILES |
CC1=C(C=NN1C)C2C(=C(C3=C(N(N=C3C)C)C)O)C(=O)C(=O)N2C(C)C4CC5CCC4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.